9,9-dimethyl-6-[4-(2-methylpropyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
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Description
9,9-dimethyl-6-[4-(2-methylpropyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a useful research compound. Its molecular formula is C25H30N2O and its molecular weight is 374.528. The purity is usually 95%.
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Scientific Research Applications
Molecular Properties and Synthesis
A significant body of research has focused on the molecular properties and synthesis pathways of benzodiazepine derivatives, including compounds structurally related to 9,9-dimethyl-6-[4-(2-methylpropyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one. The theoretical study of benzodiazepine derivatives reveals their potential in exploring reactivity and mechanisms in biological systems due to their pharmacological interest, especially for compounds with carcinostatic properties and effectiveness in relieving anxiety with a lower potential for addiction compared to other drugs (Abirou et al., 2007).
Crystal Structures and Reactivity
The crystal structure analysis of various benzodiazepine derivatives, such as 7-bromo-5-(2′-chloro)phenyl-1-hexyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-2,3-dione, provides insights into the molecular conformation and assembly modes in crystals, influencing the compound's reactivity and potential biological interactions (Kravtsov et al., 2012).
Anticancer Activity
Research into 5-substituted 2-methylbenzimidazoles, including benzodiazepine derivatives, demonstrates anticancer activity against various human cancer cell lines. This suggests the potential for benzodiazepine derivatives in developing novel anticancer therapies (El-Naem et al., 2003).
Anticonvulsant and Anti-inflammatory Effects
Benzodiazepine derivatives have been explored for their anticonvulsant and anti-inflammatory effects. Certain 1,5-benzodiazepine tricyclic derivatives show promise in inhibiting interleukin-6 and prostaglandinE(2) production, which could be beneficial in designing new anti-inflammatory molecules (Fruscella et al., 2001).
Drug Delivery Systems
The formation of inclusion complexes with β-cyclodextrin highlights the potential of benzodiazepine derivatives in enhancing drug delivery systems. This approach improves the solubility, stability, and dissolution rate of drug molecules, indicating the versatility of benzodiazepine derivatives in pharmaceutical applications (Papezhuk et al., 2020).
Properties
IUPAC Name |
9,9-dimethyl-6-[4-(2-methylpropyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O/c1-16(2)13-17-9-11-18(12-10-17)24-23-21(14-25(3,4)15-22(23)28)26-19-7-5-6-8-20(19)27-24/h5-12,16,24,26-27H,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZYUPQBJJLDTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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